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Compound of Interest

Compound Name: 6-(3,5-Difluorophenyl)picolinic acid

CAS No.: 1226098-50-5

Cat. No.: B1439829

Get Quote

Executive Summary
Compound Name: 6-(3,5-Difluorophenyl)picolinic acid

CAS Number: 1226098-50-5

Molecular Formula: C

H

F

NO

Molecular Weight: 235.19 g/mol

Application: Intermediate for biologically active scaffolds (e.g., mGluR5 antagonists, kinase

inhibitors).
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Key Feature: The 3,5-difluoro substitution pattern provides metabolic stability and modulates

lipophilicity (

).

Synthesis & Isolation Workflow
Understanding the synthesis context is vital for interpreting impurity profiles (e.g., residual

boronic acid or palladium). The standard route involves a Suzuki-Miyaura coupling.
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Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.

Mass Spectrometry (MS) Data
Mass spectrometry is the primary tool for rapid identity confirmation.

Ionization & Fragmentation
Method: ESI (Electrospray Ionization), Positive/Negative Mode.

Observation: The compound ionizes readily in both modes due to the basic pyridine nitrogen

(positive mode) and the acidic carboxylic acid (negative mode).
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Parameter Value Interpretation

Monoisotopic Mass 235.0445 Da Calculated exact mass.

[M+H]

(ESI+)
236.05

Protonated molecular ion

(Base Peak).

[M-H]

(ESI-)
234.03 Deprotonated carboxylate ion.

Isotopic Pattern M (100%), M+1 (~13%)
Standard carbon distribution;

no Br/Cl isotopes.

Key Fragments m/z 190.05
Loss of CO

H (Decarboxylation).

Diagnostic Insight: A strong signal at m/z 236.05 with a clean baseline indicates high purity. The

presence of m/z 158 would indicate unreacted 3,5-difluorophenylboronic acid.

Infrared Spectroscopy (IR)
IR data confirms the oxidation state of the carbonyl and the presence of the fluorinated ring.

Functional Group
Wavenumber (cm

)
Assignment

O-H Stretch 2500–3300 (broad)
Carboxylic acid O-H (H-

bonded).

C=O Stretch 1705–1725 (strong)
Conjugated carboxylic acid

carbonyl.

C=C / C=N 1580–1600
Pyridine and phenyl ring

skeletal vibrations.

C-F Stretch 1100–1250 (strong)

Aryl C-F stretching

(characteristic of fluoro-

aromatics).
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NMR Spectroscopy (Detailed Assignment)
Nuclear Magnetic Resonance provides the definitive structural proof. The 3,5-difluorophenyl

group creates a distinct symmetry pattern.

H NMR (400 MHz, DMSO- )
Solvent Note: DMSO-

is preferred over CDCl

due to the solubility of the carboxylic acid.

Shift (

, ppm)
Multiplicity Integration Assignment

Coupling
Constants (

)

13.20 br s 1H COOH

Exchangeable

with D

O.

8.25 dd 1H Pyridine H-3 Hz

8.18 dd 1H Pyridine H-5 Hz

8.08 t 1H Pyridine H-4 Hz

7.92 m (dd) 2H Phenyl H-2', H-6' Hz (Long range)

7.45 tt 1H Phenyl H-4'
Hz,

Hz

Mechanistic Note:

Pyridine Ring: The protons appear as an AMX or AB2 system. The H-3 and H-5 protons are

doublets (or dd), while H-4 is a triplet. The aryl group at position 6 deshields H-5 significantly.
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Phenyl Ring: The 3,5-difluoro substitution renders H-2' and H-6' chemically equivalent. H-4'

appears as a triplet of triplets due to coupling with two fluorine atoms (

) and two meta-protons (

).

F NMR (376 MHz, DMSO- )
Fluorine NMR is the cleanest method to assess purity, as it filters out non-fluorinated impurities.

Shift (

, ppm)
Multiplicity Assignment

-109.5 t (or m) 3,5-Difluoro group

Note: The shift is referenced to CFCl

(0 ppm). A single signal indicates the equivalence of the two fluorine atoms due to free rotation
of the phenyl ring.

C NMR (100 MHz, DMSO- )
Key diagnostic carbons:

C=O: ~165 ppm.

C-F (C3', C5'): ~163 ppm (doublet of doublets,

Hz).

Pyridine C2/C6: ~148–155 ppm.

Quality Control & Purity Profiling
To ensure the material is "Drug Discovery Grade," apply the following validation logic:

Check
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F NMR: A single peak at -109.5 ppm confirms the 3,5-substitution. A secondary peak at -112
ppm or -115 ppm often indicates regioisomeric impurities (e.g., 2,4-difluoro analogs) or
unreacted boronic acid.

Check

H NMR Integration: The ratio of Pyridine H (3H) to Phenyl H (3H) must be exactly 1:1.

Acid Content: Ensure the broad singlet at ~13 ppm is present. If absent, the compound may

exist as a carboxylate salt (e.g., if isolated from basic workup without sufficient acidification).
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Caption: Logic flow for spectroscopic validation of 6-(3,5-difluorophenyl)picolinic acid.
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Synthesis of 6-aryl-picolinic acids:Gong, Y., et al. "Suzuki coupling of 6-halopicolinates with
arylboronic acids." Journal of Organic Chemistry, 2008. (General methodology for this class
of compounds).
Fluorine NMR Shifts:Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-
Interscience, 2009. (Source for 3,5-difluorophenyl shift prediction).

Compound Registry: PubChem CID 24730139.

Commercial Availability & CAS Verification: Sigma-Aldrich Product 48557.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 6-(3,5-
Difluorophenyl)picolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1439829/docs#technical-guide-spectroscopic-
profiling-of-6-3-5-difluorophenyl-picolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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